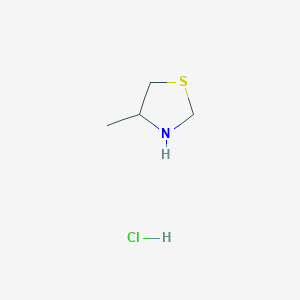

4-Methyl-1,3-thiazolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

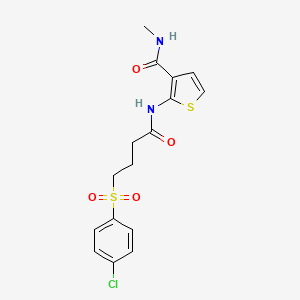

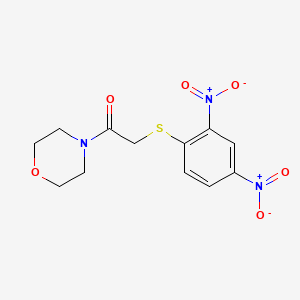

4-Methyl-1,3-thiazolidine hydrochloride is a chemical compound with the CAS Number: 33174-89-9 . It has a molecular weight of 139.65 . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis

The presence of sulfur enhances the pharmacological properties of thiazolidine motifs, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis

4-Methyl-1,3-thiazolidine hydrochloride is a powder with a melting point of 138-140 . It is stored at room temperature .Scientific Research Applications

Organic Synthesis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer activities . They play a role in anticancer activity by inhibition of various enzymes and cell lines .

Anticonvulsant Activity

Thiazolidine motifs show varied biological properties including anticonvulsant activity . This makes them a highly prized moiety in the field of medicinal chemistry .

Antimicrobial Activity

Thiazolidine derivatives have been evaluated for their in vitro fungicidal activity . New thiazolidine-4-one derivatives of nitro-l-arginine methyl ester (NO2-Arg-OMe) have been synthesized and biologically evaluated in terms of antioxidant and antibacterial/antifungal activity .

Anti-inflammatory Activity

Thiazolidine motifs also exhibit anti-inflammatory activity . This diversity in the biological response makes it a highly prized moiety .

Neuroprotective Activity

Thiazolidine motifs have shown neuroprotective activity . This makes them a potential candidate for the development of drugs for neurological disorders .

Antioxidant Activity

Thiazolidine derivatives have been evaluated for their antioxidant activity . This makes them a potential candidate for the development of drugs for conditions caused by oxidative stress .

Pharmaceutical Applications

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

4-Methyl-1,3-thiazolidine hydrochloride is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen Thiazolidine derivatives have been found to exhibit diverse therapeutic and pharmaceutical activities, suggesting they interact with a variety of biological targets .

Mode of Action

Thiazolidine derivatives are known to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, forming a stable thiazolidine product .

Biochemical Pathways

Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that these compounds may interact with and influence a variety of biochemical pathways.

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Given the diverse biological properties of thiazolidine derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .

Action Environment

The reaction between 1,2-aminothiols and aldehydes to form thiazolidine has been observed to be fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates . This suggests that the compound’s action may be influenced by the pH of its environment.

properties

IUPAC Name |

4-methyl-1,3-thiazolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c1-4-2-6-3-5-4;/h4-5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETMWFNCXNRRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2431721.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2431723.png)

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2431728.png)

![5-(4-isopropylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2431732.png)

![2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2431733.png)